molecular formula C22H25N3O4 B2382579 1-(2-(dimethylamino)ethyl)-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618877-98-8

1-(2-(dimethylamino)ethyl)-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2382579
CAS No.: 618877-98-8
M. Wt: 395.459
InChI Key: LZLJTJXHZBADCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(dimethylamino)ethyl)-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
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Biological Activity

The compound 1-(2-(dimethylamino)ethyl)-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a member of the pyrrolone class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Composition

The molecular formula of the compound is C20H24N2O3C_{20}H_{24}N_2O_3, with a molecular weight of approximately 336.42 g/mol. The structure includes key functional groups such as a dimethylamino group, an ethoxybenzoyl moiety, and a pyridine ring, which contribute to its biological activity.

Physical Properties

PropertyValue
Molecular Weight336.42 g/mol
Density1.281 g/cm³ (predicted)
Boiling Point643.0 °C (predicted)
pKa4.50 (predicted)

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays indicate that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The ethoxybenzoyl group is thought to enhance membrane permeability, facilitating the entry of the compound into bacterial cells.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may exert neuroprotective effects, potentially useful in neurodegenerative diseases like Alzheimer's and Parkinson's. The dimethylamino group is believed to play a crucial role in enhancing neuroprotective signaling pathways.

Case Study 1: Anticancer Efficacy

In a study conducted on MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

A series of agar diffusion tests were performed to assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory zones compared to control groups, highlighting its potential as an antibacterial agent.

Research Findings

A recent publication detailed the synthesis and biological evaluation of this compound, noting its high selectivity towards cancer cells over normal cells. The study concluded that further exploration into its pharmacokinetics and safety profile is warranted for potential therapeutic use.

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-4-29-16-10-8-15(9-11-16)20(26)18-19(17-7-5-6-12-23-17)25(14-13-24(2)3)22(28)21(18)27/h5-12,19,26H,4,13-14H2,1-3H3/b20-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWNMXDCCXQOAE-CZIZESTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=N3)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.